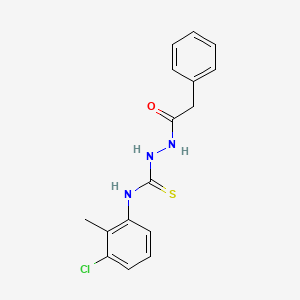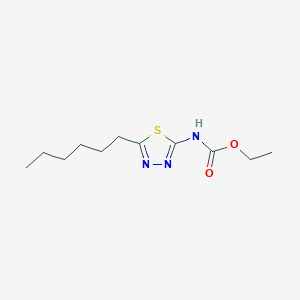
N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide, also known as CMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazine derivative that has shown promising results in various biological assays, making it a popular choice for researchers in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide involves the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), and to inhibit the growth of cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide has been shown to have antioxidant properties, which may help to protect against oxidative damage in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide in lab experiments is its wide range of biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a versatile compound for researchers in the field of medicinal chemistry. However, one of the main limitations of using N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide. One possible avenue of research is the development of new analogs of N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide, which may help to identify new targets for drug development. Finally, the potential applications of N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide in the treatment of various diseases, including cancer and arthritis, warrant further investigation.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been extensively studied for its potential applications in the treatment of various diseases, including cancer, arthritis, and bacterial infections.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(2-phenylacetyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c1-11-13(17)8-5-9-14(11)18-16(22)20-19-15(21)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNOEPGHJVHFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5-[(3-chlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4718439.png)
![2-bromo-N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4718440.png)
![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B4718448.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4718472.png)

![1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4718475.png)
![N-(3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4718497.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4718503.png)

![N-(2-{[(2-ethoxyphenyl)amino]carbonyl}-4-iodophenyl)-2-furamide](/img/structure/B4718516.png)
![N~1~-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4718522.png)
![N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B4718528.png)
![2-chloro-N-{3-[(2-chlorobenzoyl)amino]-2,2-dimethylpropyl}benzamide](/img/structure/B4718537.png)
![5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4718541.png)